![molecular formula C10H11BrN2O2 B1527968 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL CAS No. 1305324-80-4](/img/structure/B1527968.png)
4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL
Übersicht
Beschreibung
4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL (4-Bromo-2-t-butyloxazolopyridin-7-OL) is a synthetic organic compound that has recently emerged as a highly promising molecule for various scientific research applications. It is a heterocyclic compound consisting of a 5-membered ring containing two nitrogen atoms, one oxygen atom, and a bromine atom. This compound has a unique structure that can be used to create a variety of interesting and useful derivatives, which has made it a popular choice for numerous scientific research applications.
Wissenschaftliche Forschungsanwendungen
Regioselective Metalation and Formation of 7-Substituted Derivatives
The regioselective metalation of 2-diethylaminooxazolo[4, 5-b]pyridine with tert-butyllithium occurs in the 7-position of the heterocycle. This process allows for the synthesis of a variety of 7-substituted derivatives, demonstrating the potential of oxazolopyridines in creating ortho-directed groups in bicyclic systems (O. Lever, H. Werblood, & R. Russell, 1993).
Metal-Free Synthesis of Heterocyclic Compounds
A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed. This metal-free approach facilitates the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton, highlighting the versatility of using heterocyclic systems in drug design and synthesis (Zisheng Zheng et al., 2014).
Synthesis of Oxazolo[4,5‐c]pyridine and 6‐Azaindole
The preparation of oxazolo[4,5-c]pyridine and 6-azaindole from 4-bromo-3-pivaloylaminopyridine through a base/TBAB promoted non-catalyzed microwave cyclization strategy or alternatively, via conventional heating and CuI catalysis, demonstrates the efficiency and adaptability of synthetic methods in heterocyclic chemistry. This research provides insights into the development of new synthetic pathways for creating complex molecular structures (Freddy Tjosaas, Ivar Broendbo Kjerstad, & A. Fiksdahl, 2008).
Diversification Through Ring Rearrangement
The synthesis and ring rearrangement of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines to [1,5-c] analogues followed by further diversification via palladium-catalyzed cross-couplings and direct aromatic substitution showcase the potential of halogen functionalities in the pyrimidine nucleus for creating versatile synthetic intermediates. This work illustrates the importance of functional group transformations and rearrangements in the diversification of heterocyclic compounds (Caifei Tang et al., 2014).
Eigenschaften
IUPAC Name |
4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-10(2,3)9-13-6-7(15-9)5(14)4-12-8(6)11/h4,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNYASFYGGUUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193462 | |
| Record name | Oxazolo[4,5-c]pyridin-7-ol, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1305324-80-4 | |
| Record name | Oxazolo[4,5-c]pyridin-7-ol, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-c]pyridin-7-ol, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



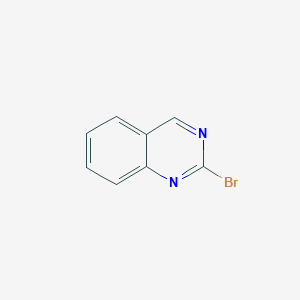
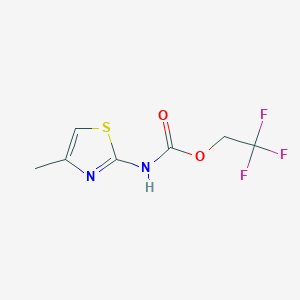

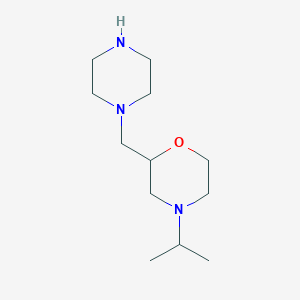
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol](/img/structure/B1527891.png)
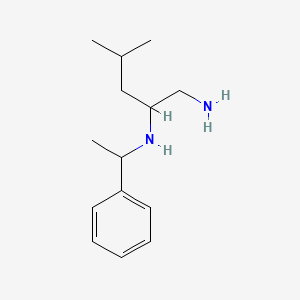
![1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527897.png)
![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)
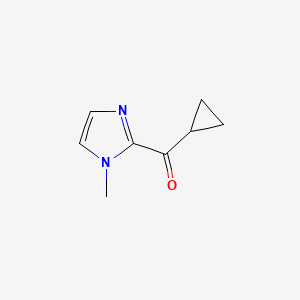
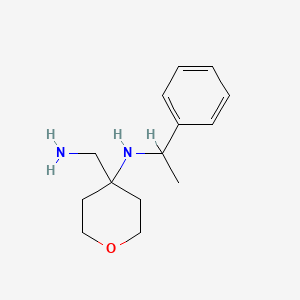
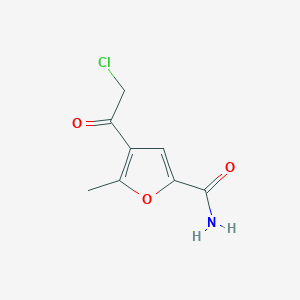
![2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1527904.png)
![4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1527907.png)
![[1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1527908.png)